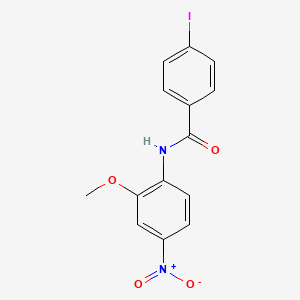
4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide, also known as INB-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. INB-4 is a member of the benzamide class of compounds and is structurally similar to other benzamide derivatives such as sulpiride and metoclopramide.
Aplicaciones Científicas De Investigación
4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to have potential applications in drug development due to its ability to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these oncogenic proteins, making it an attractive target for cancer therapy.
Mecanismo De Acción
4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide binds to the ATP-binding site of HSP90, preventing the protein from carrying out its chaperone function. This leads to the degradation of many oncogenic proteins, including HER2, EGFR, and AKT, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to have potent anti-tumor activity in vitro and in vivo. It has been demonstrated to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide in lab experiments is its specificity for HSP90. Unlike other HSP90 inhibitors that can also inhibit other proteins, 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to be highly selective for HSP90. This makes it a valuable tool for studying the role of HSP90 in cancer and other diseases. However, one limitation of using 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide. One area of focus could be on developing more potent and selective HSP90 inhibitors based on the structure of 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide. Another area of interest could be on investigating the potential of 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Furthermore, the role of HSP90 in other diseases, such as neurodegenerative disorders, could also be explored using 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide as a tool. Overall, the potential applications of 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide in scientific research are vast, and further investigation is warranted.
Métodos De Síntesis
4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide can be synthesized by reacting 4-iodo-2-methoxyaniline and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation and yields 4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
4-iodo-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O4/c1-21-13-8-11(17(19)20)6-7-12(13)16-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBIVZVTSZNGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol](/img/structure/B4955875.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955882.png)
![N-[(methylamino)carbonyl]hexopyranosylamine](/img/structure/B4955901.png)
![7-amino-2-bromo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B4955914.png)
![3-chloro-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4955927.png)
![N-(2-methoxyethyl)-6-[4-(3-methoxypropyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4955936.png)
![4-bromo-N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4955938.png)
![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4955947.png)


![[1-(7-methoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B4955958.png)
![4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4955969.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4955980.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4955989.png)